

Literature review of 4-[(4-tert-Butylphenoxy)methyl]benzoic acid

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Compound of Interest

Compound Name: 4-[(4-tert-Butylphenoxy)methyl]benzoic acid

Cat. No.: B183751

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An In-Depth Technical Guide to 4-[(4-tert-Butylphenoxy)methyl]benzoic acid

This guide provides a comprehensive technical overview of **4-[(4-tert-Butylphenoxy)methyl]benzoic acid**, a molecule of interest for researchers in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific compound, this document synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Introduction and Significance

4-[(4-tert-Butylphenoxy)methyl]benzoic acid is an aromatic carboxylic acid featuring a flexible ether linkage connecting a 4-tert-butylphenol moiety to a benzoic acid core via a methylene bridge. The structural composition of this molecule suggests a potential for diverse applications, drawing upon the known properties of its constituent parts.

- **Benzoic Acid Derivatives:** This class of compounds is widely recognized for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3]} The carboxylic acid group can participate in hydrogen bonding and salt formation, which are crucial for receptor binding and pharmacokinetic properties.
- **The 4-tert-Butylphenoxy Moiety:** The bulky, lipophilic tert-butyl group is a common feature in medicinal chemistry, often incorporated to enhance potency, modulate pharmacokinetics, or

act as a steric shield to increase metabolic stability.[4][5] Phenolic compounds, particularly those with tert-butyl substituents, are well-known for their antioxidant capabilities.[4]

The combination of these two motifs in **4-[(4-tert-Butylphenoxy)methyl]benzoic acid** presents an intriguing scaffold for the development of novel therapeutic agents and functional materials.

Proposed Synthesis and Mechanistic Rationale

A robust and efficient synthesis of **4-[(4-tert-Butylphenoxy)methyl]benzoic acid** can be achieved via a two-step process commencing with a Williamson ether synthesis, followed by ester hydrolysis. This route is favored for its high yields and the commercial availability of the starting materials.

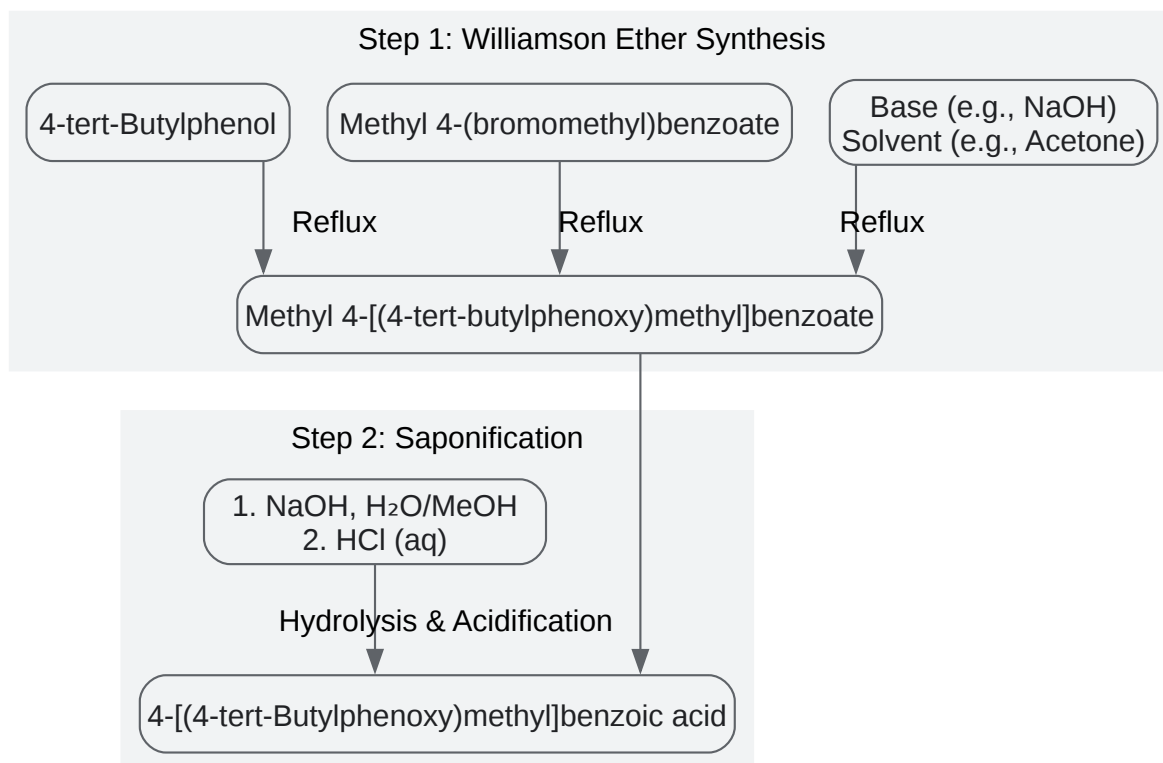
Step 1: Williamson Ether Synthesis

The initial step involves the SN2 reaction between the sodium salt of 4-tert-butylphenol (the nucleophile) and a benzyl halide, such as methyl 4-(bromomethyl)benzoate (the electrophile). [6][7] The phenoxide is generated in situ using a suitable base like sodium hydroxide or sodium hydride.

Step 2: Saponification (Ester Hydrolysis)

The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a strong base, typically sodium hydroxide in a mixture of water and an alcohol, followed by acidification.

Below is a diagram illustrating the proposed synthetic workflow.



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

- Preparation of the Ether-Ester Intermediate:
 - To a solution of 4-tert-butylphenol (1.0 eq) in acetone, add powdered sodium hydroxide (1.1 eq).
 - Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide.
 - Add methyl 4-(bromomethyl)benzoate (1.0 eq) to the reaction mixture.

- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and filter to remove the sodium bromide salt.
- Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
- Hydrolysis to the Carboxylic Acid:
 - Dissolve the purified ester from the previous step in a 1:1 mixture of methanol and water.
 - Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.
 - Cool the reaction mixture and evaporate the methanol.
 - Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
 - Acidify the aqueous layer to pH 2-3 with 1M HCl.
 - The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield **4-[(4-*tert*-Butylphenoxy)methyl]benzoic acid**.

Physicochemical and Spectroscopic Profile

While experimental data is not readily available, the physicochemical properties can be predicted, and the spectroscopic characteristics can be inferred from analogous structures.^[8]
^[9]

Predicted Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₀ O ₃	PubChem
Molecular Weight	284.35 g/mol	PubChem
XLogP3	4.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	5	PubChem

Anticipated Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃):
 - δ 10.0-12.0 (s, 1H, COOH)
 - δ 8.05 (d, J=8.0 Hz, 2H, Ar-H ortho to COOH)
 - δ 7.45 (d, J=8.0 Hz, 2H, Ar-H meta to COOH)
 - δ 7.30 (d, J=8.8 Hz, 2H, Ar-H meta to O)
 - δ 6.85 (d, J=8.8 Hz, 2H, Ar-H ortho to O)
 - δ 5.10 (s, 2H, O-CH₂-Ar)
 - δ 1.30 (s, 9H, C(CH₃)₃)
- ¹³C NMR (100 MHz, CDCl₃):
 - δ 171.0 (COOH)
 - δ 156.0 (Ar-C-O)
 - δ 144.0 (Ar-C-tBu)

- δ 142.0 (Ar-C-CH₂)
- δ 130.5 (Ar-CH ortho to COOH)
- δ 127.0 (Ar-CH meta to COOH)
- δ 126.5 (Ar-CH meta to O)
- δ 114.5 (Ar-CH ortho to O)
- δ 69.5 (O-CH₂)
- δ 34.0 (C(CH₃)₃)
- δ 31.5 (C(CH₃)₃)
- FT-IR (KBr, cm⁻¹):
 - 3300-2500 (broad, O-H stretch of carboxylic acid)
 - 2960 (C-H stretch, aliphatic)
 - 1685 (C=O stretch, carboxylic acid)
 - 1610, 1510 (C=C stretch, aromatic)
 - 1240 (C-O stretch, aryl ether)
- Mass Spectrometry (EI):
 - M⁺ at m/z = 284.14

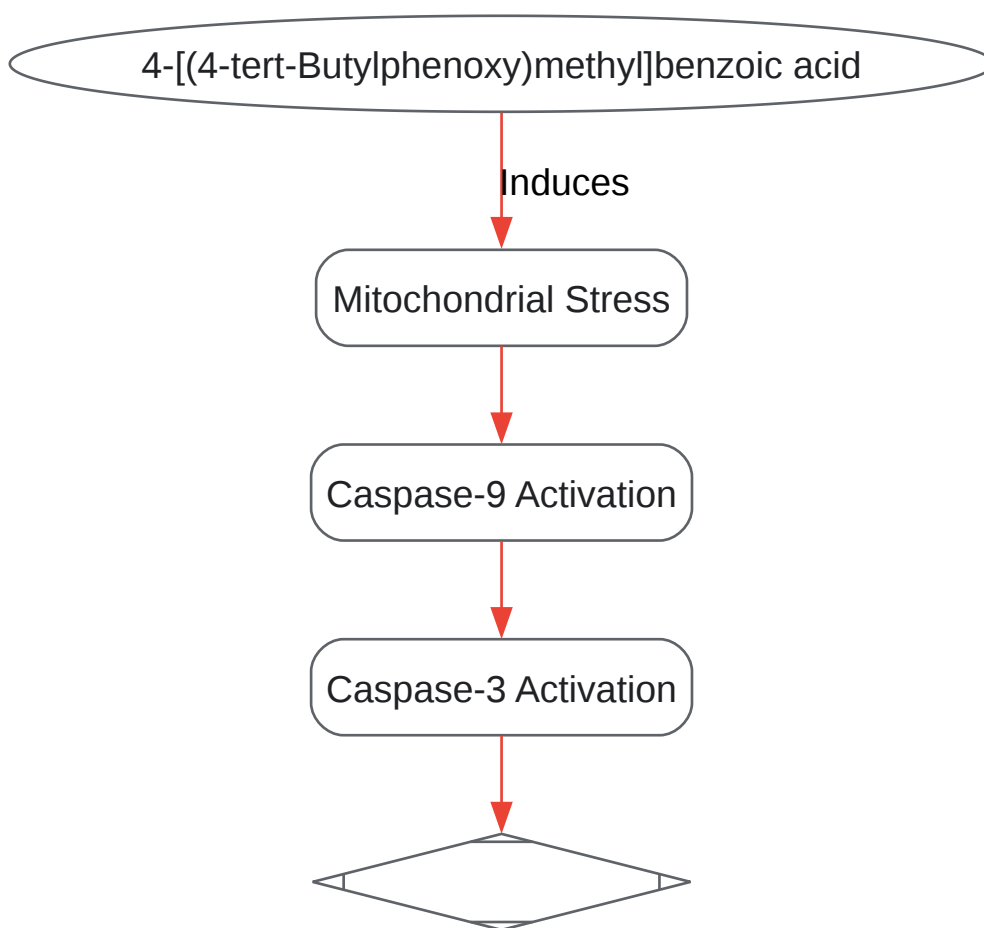
Potential Biological Activity and Therapeutic Applications

The structural features of **4-[(4-tert-Butylphenoxy)methyl]benzoic acid** suggest several potential avenues for biological activity, primarily in the realms of anti-inflammatory and anti-cancer research.

Hypothesized Mechanism of Action: Anti-Cancer Activity

Many benzoic acid derivatives exhibit cytotoxic effects against various cancer cell lines.[3] It is plausible that **4-[(4-tert-Butylphenoxy)methyl]benzoic acid** could induce apoptosis (programmed cell death) in cancer cells. The lipophilic nature imparted by the tert-butyl group may facilitate cell membrane penetration, allowing the molecule to interact with intracellular targets. A hypothetical pathway could involve the activation of caspase enzymes, which are key mediators of apoptosis.

The diagram below illustrates a simplified, hypothetical apoptotic signaling pathway that could be modulated by this compound.



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Caption: Hypothetical induction of apoptosis via caspase activation.

Potential Applications:

- Oncology: As a lead compound for the development of novel anti-cancer agents.
- Inflammatory Diseases: Potential as an anti-inflammatory agent, leveraging the known activities of similar structures.
- Materials Science: The carboxylic acid functionality allows for its use as a monomer in polymerization reactions or as a modifier for surfaces and resins.[10]

Proposed Protocol for Biological Evaluation: Cytotoxicity Assay

To assess the potential anti-cancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.

Workflow for MTT Assay



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Caption: Step-by-step workflow for evaluating cytotoxicity.

Detailed Protocol: MTT Assay

- Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **4-[(4-tert-Butylphenoxy)methyl]benzoic acid** in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for 48 to 72 hours.

- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance of each well at 570 nm using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

4-[(4-tert-Butylphenoxy)methyl]benzoic acid represents a promising, yet underexplored, chemical entity. By leveraging established synthetic methodologies and drawing parallels from structurally related compounds, this guide provides a foundational framework for its investigation. The proposed synthetic route is practical and efficient, and the predicted spectroscopic data offer a clear path for structural verification. The potential for significant biological activity, particularly in oncology, warrants further investigation through the outlined experimental protocols. This molecule stands as an excellent candidate for researchers and drug development professionals seeking to explore novel chemical scaffolds.

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